molecular formula C12H10ClN3OS B7728074 Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-

Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-

Cat. No.: B7728074
M. Wt: 279.75 g/mol
InChI Key: OYEQJQNRMFKNDG-VIZOYTHASA-N
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Description

The compound Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- (CAS: 60698-40-0) is a thiosemicarbazone derivative featuring a 4-chlorophenyl-substituted furan moiety linked to a hydrazinecarbothioamide core. Its molecular formula is C₁₂H₁₀ClN₃OS, with a molecular weight of 279.75 g/mol .

Properties

IUPAC Name

[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-9-3-1-8(2-4-9)11-6-5-10(17-11)7-15-16-12(14)18/h1-7H,(H3,14,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQJQNRMFKNDG-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The aldehyde group of 5-(4-chlorophenyl)-2-furaldehyde reacts with the primary amine of thiosemicarbazide under acidic conditions, facilitating nucleophilic attack and subsequent dehydration to yield the Schiff base. Ethanol or methanol serves as the solvent, with catalytic HCl or acetic acid accelerating imine formation.

Reaction Equation:

C11H7ClO2(Aldehyde)+CH5N3S(Thiosemicarbazide)C12H10ClN3OS+H2O\text{C}{11}\text{H}7\text{ClO}2 (\text{Aldehyde}) + \text{CH}5\text{N}3\text{S} (\text{Thiosemicarbazide}) \rightarrow \text{C}{12}\text{H}{10}\text{ClN}3\text{OS} + \text{H}_2\text{O}

Experimental Procedure

  • Preparation of 5-(4-Chlorophenyl)-2-Furaldehyde :

    • Synthesized via Vilsmeier-Haack formylation of 5-(4-chlorophenyl)furan using POCl₃ and DMF.

    • Yield: ~65% after recrystallization from ethanol.

  • Condensation Reaction :

    • 5-(4-Chlorophenyl)-2-furaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) are refluxed in ethanol with 2 drops of conc. HCl for 6–8 hours.

    • The precipitate is filtered, washed with cold ethanol, and dried.

Table 1: Optimization of Condensation Conditions

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes solubility
TemperatureReflux (78°C)Completes reaction in 6h
CatalystHCl (2 drops)Accelerates imine formation
Molar Ratio (Aldehyde:Thiosemicarbazide)1:1.2Minimizes unreacted aldehyde

Yield : 70–75% after purification via recrystallization.

Synthetic Route 2: Stepwise Assembly via Intermediate Formation

An alternative approach involves synthesizing the furanyl-methylene intermediate before introducing the thioamide group.

Synthesis of 2-(Chloromethyl)-5-(4-Chlorophenyl)Furan

  • Chlorination : Treat 5-(4-chlorophenyl)furan with Cl₂ in CCl₄ under UV light to yield 2-(chloromethyl)-5-(4-chlorophenyl)furan.

  • Yield : ~58% after column chromatography.

Nucleophilic Substitution with Thiosemicarbazide

  • The chloromethyl intermediate reacts with thiosemicarbazide in DMF at 60°C for 12 hours, displacing chloride to form the thioamide bond.

  • Yield : 62% after solvent evaporation and recrystallization.

Advantages : Avoids aldehyde handling; suitable for scale-up.
Disadvantages : Lower yield due to competing side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • Ethanol : Preferred for condensation due to high solubility of reactants and eco-friendliness.

  • DMF : Enhances nucleophilic substitution but complicates purification.

Catalysis

  • Acidic Conditions (HCl) : Essential for protonating the aldehyde carbonyl, increasing electrophilicity.

  • Base (Triethylamine) : Neutralizes HCl in substitution reactions, preventing side product formation.

Characterization and Analytical Data

The compound is characterized via:

  • ¹H NMR : Signals at δ 8.2 (s, 1H, NH), δ 7.8–7.4 (m, 4H, Ar-H), δ 6.9 (d, 1H, furan-H), and δ 6.7 (s, 1H, CH=N).

  • IR : Peaks at 3250 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S).

  • Mass Spec : Molecular ion peak at m/z 283.5 [M+H]⁺.

Comparative Analysis of Synthesis Methods

Table 2: Route Comparison

ParameterCondensation RouteStepwise Route
Yield70–75%62%
Purity>95%90%
ScalabilityModerateHigh
CostLowModerate

Industrial-Scale Production Considerations

  • Solvent Recovery : Ethanol is recycled via distillation, reducing costs.

  • Catalyst Recycling : HCl is neutralized and reused in subsequent batches.

  • Safety : Hydrazine derivatives require handling in closed systems to avoid exposure.

Challenges and Limitations

  • Aldehyde Stability : 5-(4-Chlorophenyl)-2-furaldehyde is prone to oxidation, necessitating inert atmospheres.

  • Byproduct Formation : Over-condensation or polymerization occurs if stoichiometry is imbalanced .

Chemical Reactions Analysis

Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are often heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Heterocyclic Ring Modifications
  • Thiophene vs. Furan: Compound 5b from (1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine) replaces the furan with a thiophene ring.
  • Thiazole Derivatives :
    Thiazolyl hydrazones in (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) incorporate a thiazole ring instead of the hydrazinecarbothioamide group. The thiazole’s aromaticity and nitrogen atom enhance hydrogen-bonding capabilities, correlating with antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC₅₀ = 125 µg/mL against MCF-7 cells) activities .

Substituent Effects
  • Nitro Group Addition: The compound N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide (, C₁₈H₁₂ClN₃O₄, MW = 369.76) introduces a 3-nitrobenzoyl group.
  • Benzimidazole Hybrids :
    The analog Hydrazinecarbothioamide, 2-[[5-(5-chloro-1H-benzimidazol-2-yl)-2-furanyl]methylene]- (, C₁₃H₁₀ClN₅OS, MW = 319.77) replaces the 4-chlorophenyl group with a 5-chlorobenzimidazole . Benzimidazole’s planar structure enhances DNA intercalation, as seen in acridine-thiosemicarbazone derivatives (), where DNA binding constants reach 1.0 × 10⁶ M⁻¹ .

Spectroscopic and Physicochemical Properties

Property Target Compound Thiazolyl Hydrazone Benzimidazole Hybrid
Molecular Weight (g/mol) 279.75 369.76 319.77
C=S Stretching (IR, cm⁻¹) ~1243–1258* Not reported ~1247–1255
XLogP Not reported 3.8 (predicted) 2.5 (predicted)
Topological PSA (Ų) Not reported 98.5 105.2

*Inferred from , where hydrazinecarbothioamides exhibit C=S vibrations at 1243–1258 cm⁻¹ .

Antifungal Activity
  • The thiazolyl hydrazone in showed MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL). The nitro group and thiazole ring likely contribute to this activity .
  • Comparison : The target compound’s lack of a nitro group or thiazole may reduce antifungal efficacy, though its furan-chlorophenyl moiety could still inhibit fungal enzymes.
Anticancer Potential
  • The acridine-thiosemicarbazone 3f () demonstrated high DNA binding (K = 1.0 × 10⁶ M⁻¹) due to the 4-chlorophenyl group’s hydrophobicity and planar acridine core .
  • Comparison : The target compound’s furan and hydrazinecarbothioamide groups may intercalate DNA but require structural optimization for comparable activity.
Enzyme Inhibition
  • Lumazine Synthase Inhibitors: Compounds like A39 () with nitrofuran and thiazolidinone groups inhibit Mycobacterium tuberculosis growth by targeting RibH. The target compound’s furan could similarly interact with enzyme active sites .

Biological Activity

Hydrazinecarbothioamide, specifically the compound 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-, is a noteworthy chemical entity due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by its chemical formula C11H10ClN3SC_{11}H_{10}ClN_3S and has a molecular weight of approximately 253.73 g/mol. Its structure features a furan ring substituted with a chlorophenyl group, which is significant for its biological activity.

Antimicrobial Activity

Research Findings:
A study conducted by Çağan et al. (2020) synthesized a series of hydrazide-hydrazones derived from 1,2,4-triazole and evaluated their antimicrobial activity. The synthesized compounds exhibited significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The specific compound containing the furan-2-carbohydrazide moiety demonstrated promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Table 1: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

CompoundTarget OrganismMIC (µg/mL)
6aStaphylococcus aureus32
6bEscherichia coli16
6cPseudomonas aeruginosa64
6dCandida albicans32

Anticancer Activity

The anticancer potential of hydrazinecarbothioamide has been explored in various studies. Notably, compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines.

Case Study:
In a study focusing on thiazole derivatives, compounds similar to hydrazinecarbothioamide exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against colon carcinoma HCT-15 cells. This suggests that the incorporation of specific substituents on the phenyl or furan rings can enhance anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound AHCT-151.61
Compound BA-4311.98
HydrazinecarbothioamideHT29<1.00

The biological activity of hydrazinecarbothioamide is attributed to its ability to interact with various biological targets. The presence of the chlorophenyl and furan moieties is believed to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

  • Antioxidant Activity: Compounds in this class have shown potential as antioxidants, which may contribute to their protective effects in various biological systems.
  • Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial resistance mechanisms.

Q & A

Q. What are the recommended methods for synthesizing hydrazinecarbothioamide derivatives with substituted furan and chlorophenyl groups?

Synthesis typically involves condensation reactions between hydrazinecarbothioamide precursors and substituted aldehydes. For example, reacting 5-(4-chlorophenyl)furan-2-carbohydrazide with appropriate ketones or aldehydes in acetic acid under reflux conditions yields the target compound. Recrystallization in methanol or ethanol is critical for purification . Recent studies highlight the use of Hirshfeld surface analysis to validate crystal packing and intermolecular interactions post-synthesis .

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, especially for analyzing non-covalent interactions like hydrogen bonding and π-stacking . For example, a study on a similar hydrazinecarbothioamide derivative revealed a planar hydrazinecarbothioamide moiety with deviations <0.05 Å, confirmed via SHELXL refinement . Hirshfeld analysis further quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What experimental protocols are recommended for solubility studies of hydrazinecarbothioamide derivatives?

Solubility can be assessed in co-solvent systems (e.g., PEG 400 + water) using gravimetric or spectroscopic methods. For instance, solubility of N-(4-chlorophenyl) derivatives was measured at 298.15–338.15 K, showing temperature-dependent increases. Data fitting with models like the modified Apelblat equation ensures accuracy .

Advanced Research Questions

Q. How do positional isomerism and substituent effects influence the structural and electronic properties of this compound?

Positional isomers (e.g., OCH3 substitution at 3- vs. 4-phenyl positions) significantly alter dihedral angles between aromatic planes, affecting molecular planarity and ligand-metal coordination. Computational studies (DFT) reveal energy differences up to 15 kJ/mol between isomers, impacting their reactivity and binding modes . For example, anthracenyl-substituted isomers showed distinct see-saw geometries in zinc complexes due to steric and electronic effects .

Q. What computational methods are suitable for studying metal-complexation behavior and electronic transitions?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) predict electronic spectra and metal-ligand charge transfer. A study on Mn(II), Cu(II), and Zn(II) complexes of a related hydrazinecarbothioamide derivative used B3LYP/6-31G(d) to optimize geometries and calculate frontier molecular orbitals, correlating HOMO-LUMO gaps with observed UV-Vis absorption bands . Molecular docking further evaluates binding affinities to biological targets (e.g., DNA) .

Q. How can weak intermolecular interactions (e.g., C–H⋯π, H-bonding) be systematically analyzed in crystal structures?

Hirshfeld surface analysis and CrystalExplorer software decompose interaction contributions. For instance, a derivative with 5-bromo-2-hydroxy-3-methoxy substitution exhibited 12% H-bonding and 9% C–H⋯π interactions, validated via 2D fingerprint plots . Intramolecular O–H⋯O bonds and chair conformations in cyclohexyl groups further stabilize crystal packing .

Q. What strategies enhance the biological activity of hydrazinecarbothioamide derivatives?

Modifying the hydrazinecarbothioamide core with electron-withdrawing groups (e.g., Cl, CF3) improves antimicrobial potency. Docking studies on triazole derivatives demonstrated enhanced binding to bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding and hydrophobic interactions . Solvatochromic studies also guide solvent selection for in vitro assays .

Methodological Tables

Table 1. Key Crystallographic Parameters for Hydrazinecarbothioamide Derivatives

ParameterValue (Example)Method/SoftwareReference
Planarity deviation<0.05 ÅSHELXL refinement
H-bond contribution12%Hirshfeld analysis
Dihedral angle18.9°Mercury visualization

Table 2. Solubility Data in Co-Solvent Systems

Solvent SystemTemperature (K)Solubility (mg/mL)Model UsedReference
PEG 400 + H2O298.15–338.152.5–8.7Modified Apelblat

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